molecular formula C9H4ClN5O2 B8581435 5-Chloro-4-nitrotetrazolo[1,5-a]quinoline

5-Chloro-4-nitrotetrazolo[1,5-a]quinoline

Cat. No. B8581435
M. Wt: 249.61 g/mol
InChI Key: VRUMYUAAFXCHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06664260B2

Procedure details

Under a nitrogen atmosphere, POCl3 (16.42 ml, 0.17 mol) was slowly added to a chilled (0° C.) flask containing N,N-dimethylformamide (100 ml). The resulting solution was slowly warmed to room temperature and then added dropwise to a suspension of 4-nitro-tetrazolo[1,5-a]quinolin-5-ol in N,N-dimethylformamide (300 ml). The reaction was heated to 100° C. for 30 minutes. The orange/red solution was quenched by pouring over 1 liter of ice water. A yellow precipitate formed and was collected by filtration, redissolved in chloroform (approx. 750 ml), dried (Na2SO4), filtered, and concentrated in vacuo to yield 33.74 g of 5-chloro-4-nitrotetrazolo[1,5-a]quinoline as a yellow solid.
Name
Quantity
16.42 mL
Type
reactant
Reaction Step One
Name
4-nitro-tetrazolo[1,5-a]quinolin-5-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].[N+:6]([C:9]1[C:10]2[N:11]([N:20]=[N:21][N:22]=2)[C:12]2[C:17]([C:18]=1O)=[CH:16][CH:15]=[CH:14][CH:13]=2)([O-:8])=[O:7]>CN(C)C=O>[Cl:3][C:18]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[N:11]2[N:20]=[N:21][N:22]=[C:10]2[C:9]=1[N+:6]([O-:8])=[O:7]

Inputs

Step One
Name
Quantity
16.42 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
4-nitro-tetrazolo[1,5-a]quinolin-5-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=2N(C3=CC=CC=C3C1O)N=NN2
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was slowly warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated to 100° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The orange/red solution was quenched
ADDITION
Type
ADDITION
Details
by pouring over 1 liter of ice water
CUSTOM
Type
CUSTOM
Details
A yellow precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in chloroform (approx. 750 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=2N(C3=CC=CC=C13)N=NN2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 33.74 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.